molecular formula C35H35IN2O B14766497 (8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide

(8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide

Cat. No.: B14766497
M. Wt: 626.6 g/mol
InChI Key: APQOVWPBGQXIRN-ZGMSOSNZSA-M
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Description

(8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide is a complex organic compound that features a cinchonanium core with an anthracenylmethyl and methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-anthracenemethanol with cinchonine in the presence of a suitable base to form the intermediate, which is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, dihydro derivatives, and various substituted cinchonanium compounds .

Mechanism of Action

The mechanism of action of (8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The anthracenylmethyl group allows for strong π-π interactions with aromatic residues in proteins, while the cinchonanium core can interact with various biological pathways . This dual interaction mechanism makes it a versatile compound for various applications.

Properties

Molecular Formula

C35H35IN2O

Molecular Weight

626.6 g/mol

IUPAC Name

4-[[(1S)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide

InChI

InChI=1S/C35H35N2O.HI/c1-3-24-22-37(23-32-28-12-6-4-10-26(28)20-27-11-5-7-13-29(27)32)19-17-25(24)21-34(37)35(38-2)31-16-18-36-33-15-9-8-14-30(31)33;/h3-16,18,20,24-25,34-35H,1,17,19,21-23H2,2H3;1H/q+1;/p-1/t24?,25?,34?,35?,37-;/m0./s1

InChI Key

APQOVWPBGQXIRN-ZGMSOSNZSA-M

Isomeric SMILES

COC(C1CC2CC[N@+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[I-]

Canonical SMILES

COC(C1CC2CC[N+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[I-]

Origin of Product

United States

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